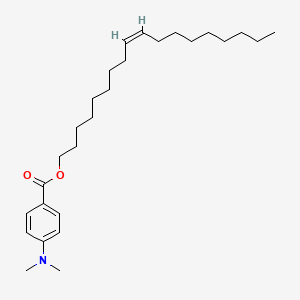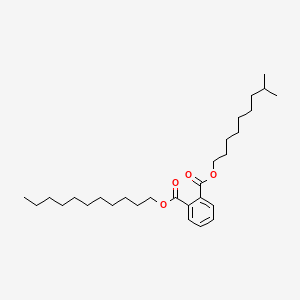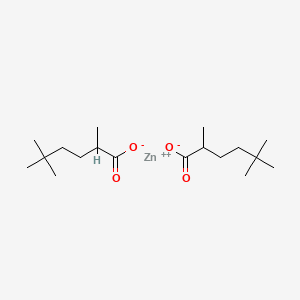
Zinc 2,5,5-trimethylhexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is a zinc salt of 2,5,5-trimethylhexanoic acid and is used in various industrial and scientific applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of zinc 2,5,5-trimethylhexanoate typically involves the reaction of zinc oxide or zinc acetate with 2,5,5-trimethylhexanoic acid. The reaction is usually carried out in an organic solvent such as toluene or xylene under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous processes where zinc oxide is reacted with 2,5,5-trimethylhexanoic acid in large reactors. The product is then separated and purified using techniques such as distillation or crystallization to ensure high purity and yield .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly when exposed to strong oxidizing agents.
Reduction: It can be reduced to its constituent zinc and organic components under specific conditions.
Substitution: The compound can participate in substitution reactions where the zinc ion is replaced by other metal ions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Metal salts such as copper sulfate or iron chloride in aqueous or organic solvents.
Major Products Formed:
Oxidation: Zinc oxide and oxidized organic by-products.
Reduction: Elemental zinc and 2,5,5-trimethylhexanoic acid.
Substitution: New metal salts of 2,5,5-trimethylhexanoic acid and zinc salts of the substituting metal.
Applications De Recherche Scientifique
Zinc 2,5,5-trimethylhexanoate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in biological systems, particularly in zinc metabolism and enzyme function.
Medicine: Explored for its antimicrobial properties and potential use in pharmaceutical formulations.
Industry: Utilized in the production of coatings, adhesives, and as a stabilizer in plastics
Mécanisme D'action
The mechanism of action of zinc 2,5,5-trimethylhexanoate involves the release of zinc ions, which can interact with various molecular targets. Zinc ions play a crucial role in enzyme catalysis, protein structure stabilization, and cellular signaling pathways. The compound’s effects are mediated through its ability to donate zinc ions, which can then participate in biochemical reactions and regulatory processes .
Comparaison Avec Des Composés Similaires
- Zinc acetate
- Zinc stearate
- Zinc oxide
Comparison:
Zinc acetate: Similar in that it is a zinc salt, but it has different solubility and reactivity properties.
Zinc stearate: Used primarily as a lubricant and release agent, whereas zinc 2,5,5-trimethylhexanoate is more commonly used in catalysis and stabilization.
This compound stands out due to its specific applications in catalysis and stabilization, making it a valuable compound in both research and industry.
Propriétés
Numéro CAS |
84215-42-9 |
|---|---|
Formule moléculaire |
C18H34O4Zn |
Poids moléculaire |
379.8 g/mol |
Nom IUPAC |
zinc;2,5,5-trimethylhexanoate |
InChI |
InChI=1S/2C9H18O2.Zn/c2*1-7(8(10)11)5-6-9(2,3)4;/h2*7H,5-6H2,1-4H3,(H,10,11);/q;;+2/p-2 |
Clé InChI |
OVFCAWFVCNJLFR-UHFFFAOYSA-L |
SMILES canonique |
CC(CCC(C)(C)C)C(=O)[O-].CC(CCC(C)(C)C)C(=O)[O-].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


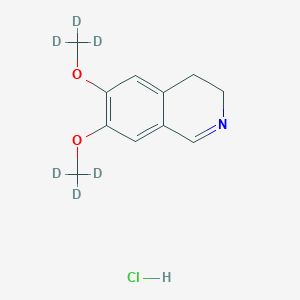
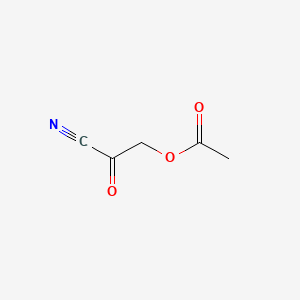


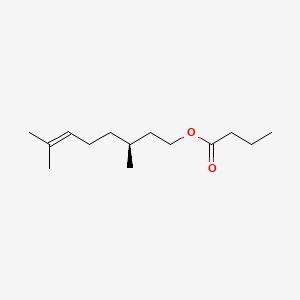
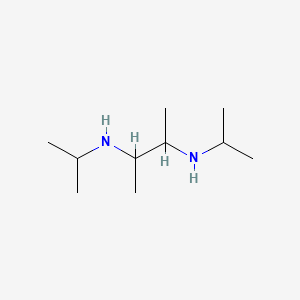
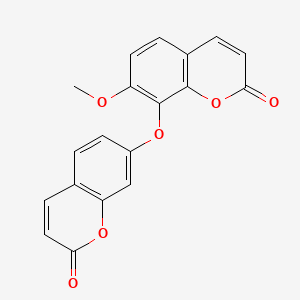
![methyl (3S)-3-[(1S)-2-oxocyclopentyl]heptanoate](/img/structure/B12656807.png)




